molecular formula C18H25NO2 B1610547 N-Decylphthalimide CAS No. 36043-57-9

N-Decylphthalimide

Cat. No.: B1610547
CAS No.: 36043-57-9
M. Wt: 287.4 g/mol
InChI Key: HJPUPXDCUZMNME-UHFFFAOYSA-N
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Description

Significance of Phthalimide (B116566) Derivatives in Modern Chemistry

Phthalimide and its derivatives are recognized as a versatile class of organic compounds with a wide array of applications. They are integral building blocks in organic synthesis and are found in pharmaceuticals, agrochemicals, polymers, and dyes nih.gov. The biological significance of phthalimide derivatives is particularly noteworthy, with compounds exhibiting a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties nih.gov. This has led to the development of several phthalimide-based drugs. The chemical structure of the phthalimide moiety, with its imide functional group, allows for various chemical modifications, enabling the synthesis of a large library of derivatives with tailored properties.

Overview of Research Trajectories for N-Alkylphthalimides

Research into N-alkylphthalimides has followed several key trajectories, largely driven by their potential applications. A significant area of investigation has been in medicinal chemistry, exploring how the length and branching of the N-alkyl chain influence the biological activity of the molecule. Studies have shown that variations in the alkyl substituent can modulate the anti-inflammatory and antimicrobial efficacy of these compounds.

Another important research avenue is in materials science. The introduction of long alkyl chains, such as the decyl group in N-Decylphthalimide, can impart liquid crystalline properties to the molecule. This has led to investigations into their potential use in the development of new display technologies and other advanced materials. Furthermore, the synthesis of N-alkylphthalimides is a field of continuous development, with a focus on creating more efficient, environmentally friendly, and high-yielding synthetic methods.

Scope and Research Focus on this compound

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the properties and potential applications can be inferred from the broader body of research on N-alkylphthalimides. The following sections detail research findings that are relevant to understanding the chemical behavior and potential of this compound.

Synthesis of N-Alkylphthalimides

The synthesis of N-alkylphthalimides, including this compound, is most commonly achieved through the Gabriel synthesis. This method involves the N-alkylation of phthalimide with an appropriate alkyl halide. The reaction is typically carried out in the presence of a base.

Table 1: General Conditions for the Synthesis of N-Alkylphthalimides

Reactants Base Solvent General Yields
Phthalimide, Alkyl HalidePotassium CarbonateDimethylformamide (DMF)Good to Excellent
Phthalimide, Alkyl Halide1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Dimethylformamide (DMF)High

Modern synthetic approaches have focused on improving the efficiency and environmental footprint of this reaction. The use of microwave irradiation and ultrasound has been shown to significantly reduce reaction times and improve yields rsc.org. For instance, a two-step procedure involving N-deprotonation of phthalimide under ultrasound irradiation followed by N-alkylation under microwave irradiation can lead to nearly quantitative yields of the desired N-alkylphthalimide rsc.org.

Potential Application as a Corrosion Inhibitor

Organic compounds containing nitrogen and oxygen atoms, such as N-alkylphthalimides, are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media chemmethod.comresearchgate.net. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The long alkyl chain of this compound would likely enhance its adsorption onto metal surfaces due to increased hydrophobicity, potentially making it an effective corrosion inhibitor. Research on related N-hydroxyphthalimide derivatives has shown high inhibition efficiencies for carbon steel in hydrochloric acid solutions chemmethod.comresearchgate.net.

Role in Polymer Chemistry

N-alkylphthalimides can be utilized in polymer chemistry in several ways. They can be incorporated as monomers in polymerization reactions to synthesize polymers with specific properties. The phthalimide group can enhance the thermal stability and mechanical properties of the resulting polymer, while the long alkyl chain can act as an internal plasticizer, increasing flexibility. Research in the broader field of N-alkylated polymers, such as poly(n-alkyl acrylamides), investigates the effects of side-chain length on the polymer's phase behavior and material properties.

Antimicrobial and Anti-inflammatory Properties

Similarly, the anti-inflammatory properties of phthalimide derivatives are a significant area of research. The mechanism of action is often related to the inhibition of pro-inflammatory enzymes or cytokines. The structure of the N-alkyl group can play a role in the potency of this inhibition.

Table 2: Biological Activities of Phthalimide Derivatives

Activity General Observations
AntimicrobialActivity is dependent on the N-substituent; lipophilicity plays a key role.
Anti-inflammatoryMechanism often involves inhibition of inflammatory mediators.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUPXDCUZMNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544374
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36043-57-9
Record name 2-Decyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Decylphthalimide and Analogues

Conventional Synthetic Approaches to N-Alkylphthalimides

Condensation Reactions with Phthalic Anhydride (B1165640) and Amines

The most established and widely used method for the synthesis of N-alkylphthalimides is the direct condensation of phthalic anhydride with a primary amine. organic-chemistry.orgnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the primary amine attacks the carbonyl carbons of the phthalic anhydride.

The process typically involves heating a mixture of phthalic anhydride and the corresponding primary amine, such as decylamine (B41302) for the synthesis of N-decylphthalimide. pharmainfo.in The reaction proceeds through a phthalic acid amic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. pharmainfo.in

Often, the reaction is carried out in a high-boiling point solvent, such as acetic acid, to facilitate the removal of the water byproduct and drive the equilibrium towards the product. pharmainfo.inresearchgate.net The use of dehydrating agents or acidic catalysts can also accelerate the reaction. nih.gov For instance, sulphamic acid has been used as a catalyst in acetic acid at elevated temperatures to produce N-substituted phthalimides in high yields. pharmainfo.in Microwave irradiation has also been employed to shorten reaction times and improve yields. pharmainfo.inresearchgate.net

A related and historically significant method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as a nucleophile to react with alkyl halides. organic-chemistry.org This two-step process first involves the deprotonation of phthalimide with a base like potassium hydroxide (B78521) to form the potassium salt, followed by an SN2 reaction with an alkyl halide to yield the N-alkylphthalimide. researchgate.net

Method Reactants Conditions Key Features
Direct CondensationPhthalic Anhydride, Primary AmineHigh temperature, often with a solvent like acetic acidForms a water byproduct; can be catalyzed by acids. pharmainfo.inresearchgate.net
Microwave-AssistedPhthalic Anhydride, Primary AmineMicrowave irradiationShorter reaction times and often higher yields. pharmainfo.inresearchgate.net
Gabriel SynthesisPotassium Phthalimide, Alkyl HalideTwo-step process involving deprotonation and SN2 reactionA classic method for preparing primary amines after deprotection. organic-chemistry.orgresearchgate.net

Advanced Synthetic Strategies

The demand for more efficient, selective, and environmentally benign synthetic methods has spurred the development of advanced strategies for phthalimide synthesis. acs.org These modern approaches often utilize transition-metal catalysis or explore metal-free reaction pathways.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-alkylphthalimides. acs.org These methods often involve the carbonylation of various aromatic precursors. A significant advancement is the transition-metal-catalyzed carbonylation of benzamide (B126) derivatives, which provides access to a wide array of N-aryl and N-alkyl phthalimides with good yields and high selectivity. acs.org

Palladium-catalyzed reactions, for instance, have been employed in the carbonylative cyclization of 1,2-dihaloarenes with amines. acs.org Other transition metals like rhodium and cobalt have also been used as catalysts in the carbonylative cyclization of benzamides through ortho-C–H bond activation. acs.org A rhodium(III)-catalyzed cascade cyclization between benzoic acids and isocyanates offers a highly atom-economical route to N-substituted phthalimides. researchgate.net More recently, a palladium-catalyzed [4+1] cycloaddition reaction using difluorocarbene as a carbonyl source has been developed for the synthesis of N-substituted phthalimides. rsc.org

Catalyst System Substrates Key Transformation
Palladium (Pd)1,2-dihaloarenes, aminesCarbonylative cyclization acs.org
Rhodium (Rh)Benzamidesortho-C–H bond activation and carbonylation acs.org
Cobalt (Co)Benzamidesortho-C–H bond activation and carbonylation acs.org
Rhodium(III)Benzoic acids, isocyanatesC-H activation and cascade cyclization researchgate.net
Palladium (Pd)2-iodo-N-phenylbenzamides, difluorocarbene precursors[4+1] cycloaddition and carbonylation rsc.org

Metal-Free Approaches for Phthalimide Formation

While transition-metal catalysis offers significant advantages, the development of metal-free synthetic routes is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. rsc.orgacs.org

Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones

A novel and efficient metal-free approach for the synthesis of both N-aryl and N-alkyl phthalimides involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.govacs.org This method utilizes trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source and proceeds via a denitrogenative pathway. acs.orgacs.org The reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an additive such as water, in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org

This protocol is operationally simple, scalable, and demonstrates high functional group tolerance, providing a diverse range of phthalimide derivatives in good to excellent yields. acs.orgacs.org The proposed mechanism involves the ring-opening of the 1,2,3-benzotriazin-4(3H)-one to a diazonium intermediate, followed by nucleophilic attack of the cyanide ion, intramolecular cyclization, and subsequent hydrolysis to yield the phthalimide product. acs.org

Nanocatalysis in this compound Synthesis

Nanocatalysis has emerged as a promising field in organic synthesis, offering advantages such as high surface area-to-volume ratio, increased catalytic activity, and ease of catalyst separation and reuse. jetir.orgresearchgate.net While specific research on the use of nanocatalysis for the direct synthesis of this compound is emerging, the application of nanocatalysts in related reactions highlights its potential.

For instance, nano-Cu₂O has been utilized as a catalyst in the synthesis of phthalimides from ortho-halobenzoic acids, trimethylsilyl cyanide, and various amines in water. acs.orgresearchgate.net This method is ligand- and additive-free, showcasing the potential for greener synthetic routes. acs.org The development of magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, also presents opportunities for efficient and recyclable catalytic systems in organic synthesis. jwent.net The principles of nanocatalysis, focusing on size and shape-controlled synthesis of nanoparticles, are expected to lead to the development of highly efficient and selective catalysts for the synthesis of this compound and its analogues. mdpi.com

Nanocatalyst Reactants Solvent/Conditions Key Advantages
nano-Cu₂Oo-halobenzoic acids, TMSCN, aminesWater, ligand- and additive-freeGreen solvent, high efficiency acs.orgresearchgate.net
Fe₃O₄@SiO₂-SO₃HAldehydes, malononitrile, etc. (for related heterocycles)MethanolMagnetic separation, recyclability jwent.net

Molecular Hybridization for Novel this compound Architectures

Molecular hybridization is a synthetic strategy that combines two or more pharmacophores or bioactive moieties to create a new hybrid compound with potentially enhanced or synergistic activities. In the context of this compound, this approach involves covalently linking the this compound scaffold to other molecular fragments known for specific biological or chemical properties. The goal is to design novel architectures with improved characteristics.

The hybridization of this compound can be conceptualized by considering the hybridization state of the nitrogen atom within the phthalimide ring. In molecules like formamide, the nitrogen atom is sp2 hybridized, allowing its lone pair of electrons to participate in resonance with the adjacent carbonyl group. youtube.comyoutube.com This sp2 hybridization results in a trigonal planar geometry around the nitrogen. youtube.com Similarly, in N-substituted phthalimides, the nitrogen atom is also considered to be sp2 hybridized. libretexts.org This hybridization is crucial for the planarity of the phthalimide ring system and influences its electronic properties and reactivity.

The synthesis of hybridized this compound architectures can be achieved through various organic reactions that form a stable linkage between the this compound moiety and another molecule. For instance, if the other molecule has a primary amine group, a common strategy would be to first synthesize an N-functionalized phthalimide with a reactive group (e.g., a carboxylic acid or an alkyl halide) and then couple it with the amine.

A hypothetical example of creating a hybridized this compound could involve linking it to a molecule with known therapeutic properties. This process would require a multi-step synthesis, likely starting with the reaction of phthalic anhydride with a functionalized decylamine derivative to introduce a linking point. Subsequent reaction with the second bioactive molecule would yield the final hybrid compound. The choice of linker can be critical in modulating the properties of the final hybrid molecule.

Photochemical Synthesis Pathways

Photochemical reactions, initiated by the absorption of light, offer unique pathways for the synthesis of complex molecules that may not be accessible through traditional thermal methods. researchgate.net The phthalimide group is a versatile chromophore that can participate in various photochemical transformations, including hydrogen abstraction, cycloadditions, and photoinduced electron transfer (PET) reactions. researchgate.net

Single Electron Transfer (SET) is a key mechanism in many photochemical reactions. nih.gov It involves the transfer of a single electron from an electron donor to an electron acceptor, generating highly reactive radical ion pairs. nih.govbeilstein-journals.org These intermediates can then undergo further reactions to form the final products. beilstein-journals.org In the context of phthalimides, the excited state of the phthalimide can act as an electron acceptor.

Direct SET Approach: In a direct SET process, the phthalimide chromophore, upon excitation by light, directly accepts an electron from a donor molecule. For this compound analogues where the decyl chain is tethered to an electron-donating group, intramolecular SET can occur. This leads to the formation of a zwitterionic biradical intermediate, which can then undergo cyclization or other rearrangements to form new molecular architectures. beilstein-journals.orgnih.gov This strategy has been successfully employed in the synthesis of macrocyclic compounds containing a phthalimide moiety. nih.govbeilstein-journals.org

Indirect SET Approach: In an indirect SET pathway, a photosensitizer is used to initiate the electron transfer process. The photosensitizer absorbs light and then transfers energy to either the phthalimide or the electron donor, initiating the SET event. This approach can be advantageous when the direct excitation of the phthalimide is not efficient or leads to undesirable side reactions. The choice of photosensitizer is critical and depends on the specific redox potentials of the substrates. chemrxiv.org

The feasibility of a SET process can be predicted by the Gibbs free energy change (ΔG_SET), which is dependent on the redox potentials of the electron donor and acceptor and the excited-state energy of the photosensitizer. sigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the synthesis of this compound, which is often prepared through the reaction of phthalic anhydride with decylamine, several parameters can be adjusted.

A study on the N-amidation of cinnamic acid provides a relevant model for optimizing the synthesis of amides and imides. analis.com.my Key parameters that were investigated and can be applied to this compound synthesis include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Anhydrous solvents are often preferred to prevent hydrolysis of the anhydride starting material.

Temperature: Reactions are often performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.

Catalyst/Reagent Concentration: The molar ratios of the reactants and any catalysts are crucial. For example, in carbodiimide-mediated amidations, the concentration of the coupling reagent directly impacts the yield. analis.com.my

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion without significant byproduct formation.

A deoxyamination methodology for synthesizing imide derivatives from alcohols provides another example of reaction optimization. iu.edu In this case, parameters such as the choice of base, phosphine, and solvent were systematically varied to achieve high yields. iu.edu

Table 1: Illustrative Parameters for Optimization of this compound Synthesis

ParameterVariableRationale
Solvent Toluene, DMF, THFTo assess the effect of solvent polarity and boiling point on reaction efficiency.
Temperature Room Temp, 60 °C, 100 °CTo determine the optimal thermal energy required for the reaction.
Catalyst None, Acid (e.g., AcOH), Base (e.g., Et3N)To investigate if catalytic amounts of acid or base can accelerate the reaction.
Reactant Ratio 1:1, 1:1.2 (Phthalic Anhydride:Decylamine)To see if using a slight excess of the amine can drive the reaction to completion.

This interactive table allows for the exploration of different reaction parameters that can be systematically varied to optimize the synthesis of this compound.

Scalability and Green Chemistry Considerations in this compound Synthesis

When moving from a laboratory-scale synthesis to industrial production, scalability and adherence to the principles of green chemistry become paramount. news-medical.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net

Scalability: Scaling up a reaction requires careful consideration of factors such as heat transfer, mass transfer, and reaction kinetics. Reactions that are facile on a small scale may present challenges in large reactors. For this compound synthesis, a one-pot reaction is generally preferred for scalability as it simplifies the process and reduces the need for isolating intermediates. Continuous flow chemistry is an emerging technique that offers advantages in scalability, safety, and efficiency over traditional batch processes. nih.govnih.gov

Green Chemistry Considerations: The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. acs.orgrsc.org Key considerations for the synthesis of this compound include:

Atom Economy: The reaction of phthalic anhydride with decylamine to form this compound and water is a condensation reaction with high atom economy, as water is the only byproduct. acs.org

Use of Safer Solvents: Ideally, the reaction would be run in a solvent with a low environmental impact or, even better, under solvent-free conditions.

Energy Efficiency: Conducting the reaction at lower temperatures, possibly with the aid of a catalyst, would reduce energy consumption. acs.org Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input. rsc.org

Renewable Feedstocks: While phthalic anhydride is currently derived from petroleum feedstocks, research into bio-based alternatives could improve the green credentials of the synthesis. nih.gov

Waste Prevention: Optimizing the reaction to achieve high yields and selectivity minimizes the generation of waste. acs.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and economically viable on a larger scale.

Chemical Reactivity and Transformation Pathways of N Decylphthalimide

Nucleophilic Reactivity of the Imide Moiety

The phthalimide (B116566) group is characterized by a nitrogen atom flanked by two carbonyl groups. This arrangement significantly influences its chemical reactivity, particularly towards nucleophiles. The electron-withdrawing nature of the carbonyls renders the imide protons acidic and the carbonyl carbons susceptible to nucleophilic attack.

N-Decylphthalimide reacts with primary alkylamines, leading to the cleavage of one of the C-N bonds of the imide ring and the subsequent formation of N,N'-disubstituted phthalamides. unt.edu This reaction involves the nucleophilic attack of the alkylamine on one of the imide carbonyl carbons. The yield of the resulting N-n-decyl-N'-(substituted)phthalamide is influenced by the structure of the attacking alkylamine.

Research investigating the reactions of N-n-decylphthalimide with a series of n-alkylamines has shown that the reaction reaches an equilibrium. unt.edu The percentage yields of the resulting phthalamides demonstrate how the chain length of the reacting alkylamine affects the reaction's outcome.

Table 1: Yields from the Reaction of N-n-Decylphthalimide with Various n-Alkylamines

Reacting n-Alkylamine Resulting Phthalamide (B166641) Yield (%)
n-Butylamine N-n-decyl-N'-n-butylphthalamide 64
n-Pentylamine N-n-decyl-N'-n-pentylphthalamide 64
n-Hexylamine N-n-decyl-N'-n-hexylphthalamide 61
n-Heptylamine N-n-decyl-N'-n-heptylphthalamide 59
n-Octylamine N-n-decyl-N'-n-octylphthalamide 59

Data sourced from a study on the cleavage of the phthalimide system by n-alkylamines. unt.edu

The cleavage of the imide bond in N-substituted phthalimides, such as this compound, by nucleophiles like alkylamines is a critical transformation. The generally accepted mechanism for this base-catalyzed cleavage involves a two-step process. unt.edu

First, the primary alkylamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the phthalimide ring. This addition leads to the formation of a tetrahedral intermediate. This intermediate is unstable and undergoes rearrangement.

In the second step, the intermediate collapses. This results in the cleavage of the carbon-nitrogen bond of the original imide ring. The nitrogen from the attacking amine forms a new amide bond, while the imide nitrogen becomes part of a secondary amide group, yielding the final N,N'-disubstituted phthalamide product. This process is essentially a nucleophilic acyl substitution reaction. The entire reaction is reversible. unt.edu A similar ring-opening of the phthalimide group is the key step in liberating the primary amine in the well-known Gabriel synthesis, which is often accomplished using hydrazine (B178648). masterorganicchemistry.com

Photochemical Reaction Pathways

Photochemistry explores reactions initiated by the absorption of light. numberanalytics.com Molecules in an excited state, created by photon absorption, exhibit significantly different reactivity compared to their ground state. nih.gov The phthalimide moiety, containing carbonyl groups, and the long alkyl (decyl) chain in this compound provide sites for potential photochemical transformations.

Photochemical hydrogen atom abstraction is a primary process where a molecule in an excited state abstracts a hydrogen atom from a hydrogen donor. numberanalytics.com For a molecule like this compound, this can occur via an intramolecular pathway. Upon excitation by light, typically promoting a carbonyl group to an excited triplet state, the molecule can behave like a diradical. numberanalytics.comnih.gov

This excited carbonyl group can then abstract a hydrogen atom from the N-decyl chain. The preferred site for abstraction is often the γ-carbon (the fourth carbon from the carbonyl group) due to the energetic favorability of forming a stable six-membered ring-like transition state, a process known as the Norrish Type II reaction. numberanalytics.com This intramolecular hydrogen atom transfer results in the formation of a 1,4-biradical intermediate, which can then undergo further reactions. nih.gov

Intramolecular Single Electron Transfer (SET) is another potential photochemical pathway. In this process, the absorption of light leads to an excited state that can facilitate the transfer of an electron from one part of the molecule to another. The phthalimide group can act as an electron acceptor, while the alkyl chain can potentially act as an electron donor.

Following photoexcitation, an electron could be transferred from the decyl chain to the phthalimide moiety, creating a radical cation on the alkyl chain and a radical anion on the imide part. This charge-separated, biradical species is highly reactive and can undergo subsequent reactions, such as proton transfer or cyclization, leading to various photoproducts.

In certain photochemical reactions, particularly those involving electron transfer, zwitterionic biradical intermediates can be formed. nih.gov These are species that possess both a positive and a negative charge, as well as two radical centers, within the same molecule.

For this compound, an intramolecular SET process could lead to such an intermediate. The subsequent reactivity of this zwitterionic biradical is diverse. It could undergo cyclization through radical-radical coupling to form new ring systems. nih.gov Alternatively, it might undergo further electron or proton transfers, or fragment, depending on the specific reaction conditions and the stability of the intermediate species. The formation of these intermediates is often inferred from the final products of the photochemical reaction. nih.govcore.ac.uk

This compound as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis, primarily recognized for its role as a precursor in the formation of primary amines and their derivatives. Its utility stems from the stable phthalimide group, which acts as a masked form of a primary amine, allowing for the introduction of a decylamino moiety into various molecular frameworks. The key to its versatility lies in the controlled cleavage of the phthalimide group to unmask the primary amine at a desired stage of a synthetic sequence.

The most prominent application of this compound is in the Gabriel synthesis, a robust and widely used method for the preparation of primary amines from primary alkyl halides. wikipedia.orglibretexts.orgscribd.commasterorganicchemistry.com In this context, this compound is the N-alkylated intermediate that is subsequently converted to n-decylamine. This two-step approach avoids the common problem of over-alkylation that often plagues the direct reaction of alkyl halides with ammonia, which tends to yield a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemistrysteps.com

The transformation of this compound into the final primary amine is typically achieved through hydrazinolysis or acidic hydrolysis. wikipedia.orglibretexts.org The Ing-Manske procedure, which utilizes hydrazine (N₂H₄), is a common method. wikipedia.org In this process, the hydrazine reacts with the this compound to form a stable cyclic hydrazide, phthalhydrazide, and liberates the desired primary amine, n-decylamine. wikipedia.orgscribd.com This method is often preferred due to its milder conditions compared to acidic hydrolysis, which can sometimes lead to side reactions or decomposition of sensitive functional groups within the target molecule. wikipedia.org

The general scheme for the liberation of n-decylamine from this compound via hydrazinolysis is presented below:

Reaction Scheme: C₆H₄(CO)₂N(C₁₀H₂₁) + N₂H₄ → C₆H₄(CO)₂N₂H₂ + C₁₀H₂₁NH₂

This reaction highlights the function of this compound as a stable, crystalline intermediate that can be easily handled and purified before its conversion to the more reactive primary amine.

Derivatization Strategies for Complex Molecular Architectures

The strategic use of this compound extends beyond the simple synthesis of n-decylamine. The phthalimide moiety serves as an effective protecting group for a primary amine, enabling chemists to perform various chemical modifications on other parts of a molecule without affecting the latent amino group. organic-chemistry.org Once the desired molecular complexity is achieved, the phthalimide group can be removed to reveal the primary amine, which can then participate in further reactions such as acylation, alkylation, or the formation of heterocycles. msu.eduslideshare.net

The synthesis of complex molecules often requires a multi-step approach where functional groups are selectively manipulated. chemistrysteps.com this compound fits well into this strategy. For instance, if a long-chain molecule with a terminal primary amine and other reactive functionalities is desired, one could start with a decyl derivative containing other functional groups, convert it to this compound, modify the other parts of the molecule, and finally deprotect the amine.

While direct examples of this compound being derivatized into highly complex, named molecular architectures are not prevalent in the readily available literature, the principles of its use are well-established within the broader context of the Gabriel synthesis and the use of phthalimides in organic synthesis. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The long alkyl chain of the decyl group can be incorporated into structures designed for specific applications, such as surfactants, ligands for metal complexes, or as hydrophobic tails in bioactive molecules or materials.

The table below summarizes the key transformation of this compound into its primary amine, a foundational step for further derivatization.

Reactant Reagent Product By-product Reaction Type
This compoundHydrazine (N₂H₄)n-DecylaminePhthalhydrazideHydrazinolysis (Ing-Manske Procedure)
This compoundAcid (e.g., H₃O⁺)n-Decylamine saltPhthalic acidAcid Hydrolysis

This fundamental transformation underscores the role of this compound as a valuable intermediate, providing a gateway to a variety of more complex molecules containing a primary decylamine (B41302) functional group. The ability to introduce this long-chain amine selectively and in a protected form is a significant advantage in the design and synthesis of intricate molecular structures.

Advanced Spectroscopic and Electrochemical Characterization of N Decylphthalimide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like N-Decylphthalimide. core.ac.ukjchps.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established. libretexts.orgslideshare.net

In the ¹H NMR spectrum of this compound, the protons of the phthalimide (B116566) group typically appear as a multiplet in the aromatic region (approximately 7.70-7.90 ppm). The decyl chain protons exhibit characteristic signals: a triplet around 3.68 ppm corresponding to the methylene (B1212753) group directly attached to the nitrogen atom (-N-CH₂-), a multiplet around 1.65 ppm for the β-methylene group, a broad singlet around 1.26 ppm for the subsequent seven methylene groups, and a triplet around 0.88 ppm for the terminal methyl group.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the phthalimide ring are typically observed around 168 ppm. tandfonline.com The aromatic carbons of the phthalimide moiety show signals between 123 ppm and 134 ppm. For the decyl chain, the carbon of the N-CH₂ group appears around 38 ppm, while the other aliphatic carbons resonate between 14 ppm and 32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Phthalimide C=O - ~168.3
Phthalimide Ar-C - ~133.9, ~132.1, ~123.2
Phthalimide Ar-H ~7.85 (m, 2H), ~7.72 (m, 2H) -
N-CH₂ ~3.68 (t) ~38.0
N-CH₂-CH₂ ~1.65 (m) ~29.3
-(CH₂)₇- ~1.26 (br s) ~29.5, ~29.3, ~28.9, ~26.8, ~22.7
-CH₃ ~0.88 (t) ~14.1

Note: Data are predictive and based on typical values for N-alkylphthalimides.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.compageplace.de These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecule's polarizability. edinst.coms-a-s.org

For this compound, the IR spectrum shows characteristic absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the imide ring are prominent, typically appearing around 1770 cm⁻¹ and 1715 cm⁻¹, respectively. The C-N stretching vibration of the imide group is usually observed near 1395 cm⁻¹. The aliphatic decyl chain is identified by the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 cm⁻¹ and 2855 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. nih.gov

The Raman spectrum provides additional structural details. americanpharmaceuticalreview.com While C=O stretches are also visible, aromatic C=C stretching bands and the breathing mode of the benzene (B151609) ring are often more pronounced than in the IR spectrum.

Table 2: Key Vibrational Frequencies for N-Alkylphthalimide Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Asymmetric C=O Stretch ~1770 IR
Symmetric C=O Stretch ~1715 IR
Aromatic C=C Stretch ~1600-1580 IR, Raman
Aliphatic C-H Bend ~1465 IR
Imide C-N Stretch ~1395 IR
Aliphatic C-H Stretch ~2925, ~2855 IR, Raman

Note: Frequencies are based on data for various N-alkylphthalimide derivatives. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vnmvpsvktcollege.ac.in The resulting spectrum provides information about the electronic structure and conjugation within a molecule. msu.eduusp.br

This compound, like other phthalimide derivatives, exhibits characteristic absorption bands in the UV region. The spectrum is dominated by strong absorptions resulting from π→π* transitions within the aromatic phthalimide system. hnue.edu.vnresearchgate.net These typically appear as intense bands below 300 nm. Weaker n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen atoms, may be observed at longer wavelengths (around 300-340 nm) but are often of low intensity. hnue.edu.vnijprajournal.com The length of the N-alkyl chain, such as the decyl group, generally has a negligible effect on the position of these absorption bands, indicating minimal electronic interaction between the alkyl chain and the phthalimide chromophore. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for N-Alkylphthalimide Derivatives

Solvent λₘₐₓ (nm) Transition Type
Chloroform ~294 π→π*
Chloroform ~239 π→π*
Chloroform ~219 π→π*

Note: Data is generalized from studies on N-alkylphthalimide derivatives. researchgate.net

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orglibretexts.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated, providing a unique signature for each element and its chemical environment. ceric-eric.eu

An XPS analysis of this compound would reveal peaks corresponding to carbon (C1s), nitrogen (N1s), and oxygen (O1s). High-resolution scans of these peaks provide detailed chemical state information.

C1s Spectrum: The C1s spectrum can be deconvoluted into multiple components: C-C/C-H bonds from the alkyl chain and aromatic ring (around 284.8 eV), C-N bonds (around 286.0 eV), and the carbonyl C=O bonds of the imide group at a higher binding energy (around 288.5 eV). ru.ac.za

O1s Spectrum: The O1s spectrum would show a primary peak corresponding to the two equivalent carbonyl oxygens (O=C) in the phthalimide structure, typically around 532.0 eV.

N1s Spectrum: The N1s spectrum would exhibit a single peak characteristic of the imide nitrogen atom (C-N-C), expected around 400.5 eV. ru.ac.za

This detailed analysis confirms the presence of the key functional groups and provides a quantitative measure of the surface elemental composition.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. gbiosciences.comuab.edu

For this compound (C₁₈H₂₅NO₂), the molecular weight is 287.40 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 287. The fragmentation of N-alkylphthalimides is well-characterized. A prominent fragmentation pathway involves cleavage of the bond beta to the nitrogen atom, leading to a stable resonance-stabilized ion at m/z = 160. This fragment corresponds to the N-methylenesuccinimide radical cation, formed via a McLafferty-type rearrangement, and is often the base peak in the spectrum. Other significant fragments arise from the loss of alkyl radicals from the decyl chain. miamioh.edu

Table 4: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
287 [C₁₈H₂₅NO₂]⁺ Molecular Ion (M⁺)
160 [C₉H₆NO₂]⁺ β-cleavage with H-rearrangement
148 [C₈H₆NO₂]⁺ α-cleavage (loss of C₁₀H₂₁)
132 [C₈H₄O₂]⁺ Phthalic anhydride (B1165640) cation

Note: Fragmentation patterns are predictive based on established mechanisms for N-alkylphthalimides.

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. hi-ern.de These methods provide information on oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes. mdpi.com

Phthalimide derivatives are known to be electrochemically active, typically undergoing reversible or quasi-reversible one-electron reduction processes. mdpi.comnih.gov The core phthalimide unit acts as an electron acceptor. For this compound, the first reduction would involve the formation of a radical anion localized on the phthalimide moiety. The potential at which this occurs is influenced by the solvent and supporting electrolyte but is largely independent of the N-alkyl substituent. mdpi.com Studies on related naphthalene (B1677914) phthalimide derivatives show that these compounds undergo reversible electrochemical reduction, leading to changes in their optical properties, which is relevant for applications in electrochromic materials. mdpi.comnih.gov The stability of the generated radical anion is a key factor in the reversibility of the process.

The electrochemical characterization provides insight into the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is crucial for its application in organic electronics. nanoscience.or.kr

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of molecules like this compound. In these methods, the potential applied to a working electrode is varied, and the resulting current is measured, providing information about reduction and oxidation processes. rsc.org

For N-substituted phthalimides, the primary electrochemical event of interest is the reduction of the phthalimide group. The basic phthalimide structure shows an irreversible redox reaction, but the substitution of the hydrogen at the nitrogen site with a non-detachable alkyl group, such as a decyl chain, typically results in a reversible redox reaction. researchgate.net This reversibility is a critical property for applications in materials like organic semiconductors or redox flow batteries. researchgate.netrsc.org

Studies on a homologous series of N-alkylphthalimides show that the length of the alkyl chain influences the reduction potential. For example, increasing the chain length from a methyl to a butyl group results in a negative shift of the reduction potential by approximately 0.1 V. aip.org This is attributed to the electron-donating nature of the alkyl group and changes in solvation and packing density. aip.org N-acyloxyphthalimides have reduction potentials in the range of -1.22 V to -1.25 V (vs. SCE). uni-regensburg.de N-methylphthalimide is reduced at approximately -1.5 V vs. SCE in acetonitrile. jcu.edu.au Based on these trends, this compound is expected to exhibit a reversible reduction at a potential slightly more negative than that of its shorter-chain analogs.

Table 1: Reduction Potentials of Selected N-Substituted Phthalimide Derivatives This table illustrates typical reduction potential values for N-substituted phthalimides, demonstrating the influence of the substituent on the electrochemical properties. Data is compiled from studies on various derivatives to provide context for this compound.

CompoundReduction Potential (Ered)Reference ElectrodeSolventSource
N-acyloxyphthalimides-1.22 V to -1.25 VSCEAcetonitrile uni-regensburg.de
N-methylphthalimideca. -1.5 VSCEAcetonitrile jcu.edu.au
N-butylphthalimide (N-BPI)-1.92 VFc/Fc⁺Not Specified aip.org
Trifluoromethylphenyl substituted Phthalimide-1.63 to -1.68 VFc/Fc⁺DMF rsc.org

Redox Behavior and Electron Transfer Processes

The redox behavior of this compound is characterized by a one-electron transfer process. jcu.edu.au During electrochemical reduction, the phthalimide moiety accepts an electron to form a stable radical anion. jcu.edu.aumdpi.com This process can be represented as:

Phth-NDecyl + e⁻ ⇌ [Phth-NDecyl]˙⁻

Here, Phth-NDecyl represents the neutral this compound molecule, and [Phth-NDecyl]˙⁻ is the resulting radical anion. The stability of this radical anion is a key feature conferred by the N-alkylation, which prevents the protonation and subsequent irreversible reactions that occur with unsubstituted phthalimide. researchgate.net

The electron transfer is typically a diffusion-controlled process, meaning the rate of the reaction is limited by the speed at which the this compound molecules can travel from the bulk solution to the electrode surface. researchgate.net The reversibility of this electron transfer indicates that the formed radical anion is stable on the timescale of the voltammetric experiment and can be readily oxidized back to its neutral state. This property is crucial for the development of rechargeable materials. The electron-accepting phthalimide core makes these molecules suitable for use as n-type materials in organic electronics. rsc.org

Advanced Methods for Characterization of Materials Incorporating this compound

When this compound is incorporated into materials such as polymer films or composites, advanced analytical methods are required to understand the resulting optical properties and surface characteristics.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that probes the electronic excited states of a molecule. A sample is excited by absorbing photons, and the light emitted upon relaxation to the ground state is analyzed. rsc.org N-alkylphthalimides, as a class, are known for their distinct photophysical properties.

Generally, N-alkylphthalimides exhibit very weak fluorescence at room temperature, with fluorescence quantum yields (Φf) often less than 0.01. datapdf.comresearchgate.net The emission is sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability. datapdf.comresearchgate.net However, these compounds typically show strong, broad, and structureless phosphorescence at low temperatures (77 K), which is emission from the triplet excited state. jcu.edu.audcu.ie This phosphorescence is often centered around 450 nm. dcu.ie

The low fluorescence yield is due to efficient intersystem crossing from the excited singlet state to the triplet state. datapdf.com For materials incorporating this compound, PL spectroscopy can be used to characterize the emission properties, detect the presence of aggregates (which often quench fluorescence), and study energy transfer processes between the phthalimide moiety and a host matrix. researchgate.net

Table 2: Typical Photophysical Properties of N-Alkylphthalimides This table summarizes the general photoluminescence characteristics observed for the N-alkylphthalimide family of compounds.

PropertyTypical Value / ObservationConditionsSource
Fluorescence Quantum Yield (Φf)< 0.01Room Temperature, Solution datapdf.comresearchgate.net
Fluorescence Maximum (λf)~390 nmAcetonitrile datapdf.com
Phosphorescence Quantum Yield (Φp)0.4 - 0.7-196 °C (77 K), Alcohol jcu.edu.au
Phosphorescence Maximum (λp)~450 nm-196 °C (77 K), Alcohol jcu.edu.audcu.ie

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface. mdpi.com It is invaluable for characterizing the surface morphology, including topography and roughness, of materials containing this compound, such as thin films for electronic devices or polymer composites. mdpi.comresearchgate.net

In practice, a sharp tip attached to a cantilever is scanned across the material surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map. mdpi.com Research on materials incorporating N-alkylphthalimide derivatives has utilized AFM to gain critical insights. For example, in chitosan-based composites, the addition of dyes with N-alkylphthalimide substituents was shown by AFM to increase surface heterogeneity and roughness. mdpi.comresearchgate.net In the context of organic solar cells, AFM has been used to study the nanoscale phase separation and domain size in blended films of polymers and phthalimide-based acceptors, which is critical for device performance. mdpi.com The root mean square (RMS) roughness is a common parameter extracted from AFM data to quantify surface texture.

For a material containing this compound, AFM analysis would provide detailed information on how the compound influences the film formation, its distribution within a host matrix, and the resulting surface quality at the nanoscale.

Table 3: Illustrative Morphological Data from AFM Analysis of Phthalimide-Containing Films This table shows the type of data obtained from AFM characterization of materials incorporating N-alkylphthalimide derivatives, highlighting its utility in assessing surface properties.

Material SystemAFM ObservationKey FindingSource
BODIPY-dye (with N-alkylphthalimide) in Chitosan filmIncreased heterogeneity and roughnessPhthalimide derivative alters the surface morphology of the biopolymer matrix. mdpi.comresearchgate.net
P3HT polymer blended with Phthalimide-IsoDPP acceptorNanoscale domains and phase separationClearer phase separation observed, influencing solar cell efficiency. mdpi.com
Hybrid material filmsMeasurement of inhomogeneity depth (e.g., 0.5 - 1 nm)Allows for comparison of film quality prepared by different methods (e.g., spin coating vs. dripping). researchgate.net

Computational and Theoretical Investigations of N Decylphthalimide

Quantum Chemical Approaches

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules with a high degree of accuracy. numberanalytics.comsolubilityofthings.com These ab initio ("from the beginning") methods solve the electronic Schrödinger equation without relying on empirical parameters, providing a fundamental understanding of molecular behavior. solubilityofthings.comwikipedia.org

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of molecules like N-Decylphthalimide. wikipedia.orgscispace.com DFT is based on the principle that the total energy of a system is a functional of the electron density, which is a function of only three spatial coordinates. wikipedia.orgmpg.de This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for larger molecular systems. wikipedia.orgmpg.de

DFT calculations can elucidate various aspects of this compound's electronic structure and reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and spatial distribution of these orbitals, which can be readily calculated using DFT, provide insights into the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how this compound will interact with other molecules.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as electronegativity and chemical hardness. scispace.com These descriptors quantify the molecule's reactivity and can be used to predict its behavior in chemical reactions. rsc.org

A combined study using DFT and experimental techniques on similar complex molecules has demonstrated the accuracy of DFT in matching experimental valence band features. aps.org

Table 1: Representative DFT-Calculated Properties

Property Description Typical Application for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Predicts electron-donating ability and susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Predicts electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to the molecule's electronic stability and optical properties.

| Mulliken Charges | Distribution of electron charge among the atoms. | Identifies reactive sites for intermolecular interactions. |

While DFT is a powerful tool, other ab initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods, also play a significant role in computational chemistry. wikipedia.orgpageplace.de These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of various molecular properties. numberanalytics.comwikipedia.org

For this compound, ab initio calculations can be used to determine:

Optimized Molecular Geometry: These calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. solubilityofthings.com

Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra, confirming the molecule's structure.

Dipole Moment and Polarizability: These properties, which describe the molecule's response to an external electric field, are important for understanding its intermolecular interactions and nonlinear optical (NLO) properties. ajchem-a.com

Ab initio methods have been successfully used to elucidate the structure of complex organic molecules and are a cornerstone of modern computational chemistry. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's laws of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational dynamics and intermolecular interactions. nih.govnih.gov

For this compound, the long, flexible decyl chain can adopt numerous conformations. MD simulations are particularly well-suited to explore this conformational landscape. nih.gov Key applications of MD simulations for this molecule include:

Conformational Sampling: Identifying the most stable and frequently occurring conformations of the decyl chain and the phthalimide (B116566) group. This can be analyzed using techniques like root-mean-square deviation (RMSD) to measure structural changes over time. galaxyproject.org

Intermolecular Interactions: Simulating how this compound molecules interact with each other in a condensed phase (e.g., in a crystal or a liquid). This can reveal information about packing arrangements and the nature of intermolecular forces, such as van der Waals interactions.

Solvent Effects: Studying the behavior of this compound in different solvents to understand how the solvent influences its conformation and interactions.

MD simulations have been instrumental in understanding the conformational preferences of complex biomolecules and materials. wesleyan.edufrontiersin.org

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating the detailed step-by-step process of chemical reactions, known as the reaction mechanism. wikipedia.org By mapping the potential energy surface of a reaction, theoretical methods can identify transition states, intermediates, and the most likely reaction pathways. openstax.org

For this compound, theoretical predictions can be applied to understand its synthesis and potential degradation reactions. This involves:

Transition State Theory: Locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Reaction Coordinate Analysis: Following the path of lowest energy from reactants to products to understand the sequence of bond-breaking and bond-forming events.

Catalytic Cycles: In catalyzed reactions, computational methods can model the interaction of the reactant with the catalyst and elucidate the entire catalytic cycle.

Graph-theoretical approaches can also be applied to analyze the topological structure and complexity of reaction mechanisms. taylorfrancis.com The insights gained from these theoretical studies can guide the optimization of reaction conditions to improve yields and minimize side products. libretexts.org

Computational Studies on Opto-Electronic and Charge Transport Properties

The potential application of this compound in organic electronics necessitates a thorough understanding of its optical and electronic properties. Computational methods are increasingly used to predict and analyze these properties. rsc.orgwits.ac.zanih.gov

Opto-Electronic Properties: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and emission, providing insights into the molecule's color and fluorescence properties. The study of frontier molecular orbitals (HOMO-LUMO gap) is also crucial for understanding optical properties. ajchem-a.com

Charge Transport Properties: For applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the ability of a material to transport charge (electrons or holes) is critical. Computational models can be used to estimate charge mobility. nih.gov These models often consider factors such as:

Electronic Coupling: The strength of the electronic interaction between adjacent molecules, which facilitates charge hopping.

Reorganization Energy: The energy required to deform the molecular geometry upon charge transfer.

Molecular Packing: The arrangement of molecules in the solid state, which significantly influences the charge transport pathways. nih.gov

Computational studies on related phthalocyanine (B1677752) derivatives have shown that factors like intermolecular separation and the presence of polyhalide species can significantly influence charge transport mechanisms. researchgate.net Similarly, research on other organic semiconductors has highlighted the impact of molecular substitution and packing on charge mobility. nih.govaps.org

Table 2: Computationally Investigated Opto-Electronic and Charge Transport Parameters

Parameter Computational Method Relevance to this compound
Absorption Spectrum TD-DFT Predicts the molecule's ability to absorb light at different wavelengths. mdpi.com
Emission Spectrum TD-DFT Predicts the molecule's fluorescence or phosphorescence properties.
Electronic Coupling DFT Quantifies the efficiency of charge transfer between neighboring molecules. nih.gov
Reorganization Energy DFT Indicates the energetic barrier for charge hopping.

Structure-Activity Relationship (SAR) Modeling for Functional Design

Structure-Activity Relationship (SAR) modeling is a powerful computational technique used to establish a correlation between the chemical structure of a molecule and its biological activity or physical properties. collaborativedrug.comnih.gov By identifying the structural features that are crucial for a desired function, SAR models can guide the design of new molecules with enhanced performance. collaborativedrug.com

In the context of this compound, SAR studies could be employed to:

Optimize Opto-Electronic Properties: By systematically modifying the structure of this compound (e.g., by changing the length of the alkyl chain or introducing different substituents on the phthalimide ring) and calculating the resulting properties, a SAR model can be developed. researchgate.net This model can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of materials with tailored optical and electronic characteristics.

Enhance Charge Transport: SAR can be used to understand how variations in molecular structure affect intermolecular packing and, consequently, charge mobility. This knowledge can be used to design molecules that self-assemble into more favorable arrangements for efficient charge transport.

Quantitative Structure-Activity Relationship (QSAR): QSAR models go a step further by developing mathematical equations that quantitatively relate structural descriptors to activity. scribd.commdpi.com These models can provide more precise predictions and a deeper understanding of the underlying structure-property relationships. d-nb.info

The ultimate goal of SAR and QSAR modeling is to enable the rational, in silico design of new functional materials based on the this compound scaffold. nih.gov

Computational Design of this compound-Based Materials

The rational design of novel materials with tailored properties relies heavily on computational and theoretical methods. In the context of this compound, while specific studies on its material design are not extensively documented, the computational approaches applied to its parent scaffold, phthalimide, and other N-substituted derivatives provide a robust framework for predicting its behavior and guiding the synthesis of new materials. Computational techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics are instrumental in elucidating the structure-property relationships of phthalimide-based systems. mdpi.comnih.gov

Computational studies on various phthalimide derivatives have demonstrated the utility of these methods. For instance, DFT calculations have been successfully employed to analyze the molecular properties and electronic structures of N-substituted phthalimides, offering insights into their potential as therapeutic agents. mdpi.comresearchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating electronic parameters that govern the molecule's reactivity and interaction with other species. mdpi.com

Molecular docking simulations are another powerful tool, frequently used to predict the binding affinity and interaction modes of phthalimide derivatives with biological targets or other molecules. mdpi.comnih.govnih.gov This approach is crucial for designing materials for applications such as sensors or catalytic systems, where specific binding is key. For example, in studies of phthalimide derivatives as potential enzyme inhibitors, docking simulations have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov While these studies are often in a biological context, the principles are directly applicable to materials science for designing selective adsorbents or functional surfaces.

The presence of the long, flexible decyl chain in this compound introduces additional complexity that can be effectively studied using computational methods. Conformational analysis using quantum chemical methods can determine the most stable spatial arrangements of the molecule, which is critical for understanding its packing in the solid state and its self-assembly behavior in thin films or solutions. ksu.kz The interplay of the polar phthalimide head and the nonpolar alkyl tail is a key determinant of the macroscopic properties of materials derived from this compound.

Research on related S-alkylphthalimide hybrids has utilized DFT to calculate global reactivity parameters and analyze frontier molecular orbitals (HOMO and LUMO), which are essential for predicting electronic and optical properties. nih.gov The energy gap between the HOMO and LUMO, for instance, is a key indicator of a molecule's potential for use in electronic devices. Furthermore, analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index are used to understand the weak intermolecular forces that govern the crystal packing and, consequently, the material's bulk properties. tandfonline.com

The table below presents representative data from computational studies on various phthalimide derivatives, illustrating the types of parameters that are calculated to predict molecular behavior and guide material design. It is important to note that these values are for related compounds and serve as an example of the data that would be generated for this compound in similar computational investigations.

Compound/SystemComputational MethodCalculated ParameterValueReference
P7 (a phthalimide derivative)Molecular Docking (AutoDock 4.2)Binding Energy (vs. ALK5)-12.28 kcal/mol mdpi.comresearchgate.net
P4 (a phthalimide derivative)Molecular Docking (AutoDock 4.2)Binding Energy (vs. ALK5)-11.42 kcal/mol mdpi.comresearchgate.net
Capecitabine (control)Molecular Docking (AutoDock 4.2)Binding Energy (vs. ALK5)-6.95 kcal/mol mdpi.comresearchgate.net
Phthalimide-derivative 3eMolecular DockingBinding Affinity (vs. AChE)IC50 = 0.24 µM nih.govnih.gov
Phthalimide-derivative 3fMolecular DockingBinding Affinity (vs. MAO-B)IC50 = 0.09 µM nih.govnih.gov
N-lupinylphthalimideQuantum Chemical MethodStability of ConformerAxial orientation is more stable ksu.kz

By applying these established computational methodologies to this compound, researchers can predict its electronic and optical properties, its interaction with surfaces and other molecules, and its self-assembly behavior. This predictive power allows for the in silico design of this compound-based materials for a wide range of applications, including organic electronics, functional coatings, and advanced polymers, thereby accelerating the materials discovery and development process.

Functional Applications and Materials Science of N Decylphthalimide

Organic Electronics and Optoelectronics

The field of organic electronics leverages the unique properties of carbon-based materials to create a new generation of electronic devices. ttconsultants.comnih.gov These materials, including N-Decylphthalimide, offer advantages such as flexibility, low-cost manufacturing, and the potential for biocompatibility. gdch.dewikipedia.org Organic electronics encompasses a wide range of applications, from vibrant flexible displays to innovative energy solutions and advanced sensors. ttconsultants.comossila.com

Development of N-Type Organic Semiconductors

The advancement of organic electronics relies heavily on the development of both p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors (OSCs). nii.ac.jp While significant progress has been made in p-type materials, the development of high-performance and stable n-type OSCs has been a persistent challenge. nih.govrsc.orgrsc.org N-type OSCs are crucial for the fabrication of efficient organic electronic devices like complementary logic circuits, which require both types of charge carriers. rsc.org

The design of n-type OSCs often involves incorporating electron-withdrawing groups into the molecular structure to facilitate electron injection and transport. nii.ac.jp Phthalimide (B116566) derivatives, due to their electron-deficient nature, have been explored as building blocks for n-type materials. The introduction of long alkyl chains, such as the decyl group in this compound, is a common strategy to improve the solubility and processability of these materials without significantly compromising their electronic properties. nii.ac.jp Researchers are continuously exploring new molecular designs and synthesis strategies to create n-type OSCs with high electron mobility, good environmental stability, and robust performance under various conditions. nih.govnih.gov

This compound in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits, analogous to their silicon-based counterparts. wikipedia.orgtcichemicals.com An OFET consists of a semiconductor layer, source and drain electrodes, a gate electrode, and a dielectric layer. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. tcichemicals.com

This compound and related phthalimide derivatives have been investigated for their potential use as the n-type semiconductor in OFETs. sigmaaldrich.comrsc.org The electron-withdrawing imide group facilitates electron transport, a key requirement for n-channel transistors. The decyl substituent helps in forming well-ordered thin films, which is crucial for efficient charge transport between molecules. nii.ac.jp The performance of this compound-based OFETs can be influenced by factors such as the thin-film deposition method, the morphology of the semiconductor layer, and the properties of the dielectric interface. abo.fi

Performance of Representative N-Type OFETs
MaterialElectron Mobility (cm²/Vs)On/Off RatioDeposition Method
Functionalized-phenanthrene conjugated N-heteroacenesUp to 4.27×10⁻³Not specifiedSpin-coating
Carbonyl-based quaterthiophenesUp to 0.57Not specifiedNot specified
Pentacene (p-type for comparison)1.521.5 × 10⁷Vacuum-deposition

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are two of the most prominent applications of organic electronics. ttconsultants.comresearchgate.net OLEDs are used in high-quality displays and lighting, while OPVs offer a lightweight and flexible alternative to conventional solar cells. ttconsultants.comossila.com Both technologies rely on the efficient injection, transport, and recombination or separation of charge carriers within a multilayered organic semiconductor structure. mdpi.com

In these devices, n-type materials like this compound can function as electron-transport layers (ETLs) or as electron-acceptor components in the active layer. sigmaaldrich.com In an OLED, the ETL facilitates the transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light. researchgate.net In an OPV, an n-type material is blended with a p-type (donor) material to form a bulk heterojunction. sigmaaldrich.com Upon light absorption, excitons are generated and subsequently dissociate at the donor-acceptor interface, with the n-type material transporting the electrons to the corresponding electrode. ossila.com The efficiency and stability of both OLEDs and OPVs are critically dependent on the properties of the n-type material. researchgate.net

Charge Transport Mechanisms in this compound-Containing Materials

Charge transport in organic semiconductors, including materials containing this compound, typically occurs through a "hopping" mechanism. ossila.comwikipedia.org Unlike in crystalline inorganic semiconductors where charges move through well-defined energy bands, in organic materials, electrons or holes "hop" between adjacent molecules. wikipedia.org The efficiency of this process is highly dependent on the energetic alignment and the spatial overlap of the molecular orbitals of neighboring molecules. ossila.com

The molecular structure and packing in the solid state play a crucial role in determining the charge transport properties. The planar phthalimide core of this compound facilitates π-π stacking, which is essential for intermolecular charge hopping. The decyl chains influence the molecular packing and can affect the distance and orientation between the π-conjugated systems. In disordered or amorphous organic films, charge transport can be hindered by the presence of traps, which are localized states that can immobilize charge carriers. wikipedia.org Understanding and controlling the morphology and molecular arrangement are therefore key to optimizing charge transport in this compound-based devices. arxiv.org

Doping Strategies for Enhanced Electrical Conductivity

Doping is a common technique used to increase the electrical conductivity of semiconductors. nrel.gov In organic semiconductors, doping involves introducing a small amount of a molecular dopant that can either donate electrons (n-doping) or accept electrons (p-doping) from the host material. nrel.govnih.gov This process increases the concentration of free charge carriers, thereby enhancing conductivity. researchgate.net

For n-type materials like this compound, n-doping involves using a dopant that can readily donate electrons to the phthalimide moiety. This increases the number of mobile electrons in the material, leading to higher conductivity. d-nb.info The effectiveness of a dopant depends on its ability to reduce the host material and the stability of the resulting species. nih.gov Doping can be a crucial step in improving the performance of organic electronic devices by reducing contact resistance and improving charge injection. nrel.gov However, finding efficient and stable n-dopants remains a challenge in the field of organic electronics. d-nb.info Recent research has also explored unconventional doping mechanisms, such as heavy p-doping leading to n-type transport, which could open new avenues for enhancing the performance of organic semiconductors. nih.gov

Advanced Polymeric and Composite Materials

The integration of functional organic molecules like this compound into polymers and composites can lead to the development of advanced materials with tailored properties. rsc.org Polymeric materials offer processability and mechanical flexibility, while composites can combine the properties of different materials to achieve enhanced performance. tprc.nlgatech.edu

Research in this area focuses on creating materials for a wide range of applications, from aerospace and automotive industries to biomedical devices and energy technologies. gatech.edunottingham.ac.ukupatras.gr The incorporation of this compound could potentially impart specific electronic or optical functionalities to the resulting polymer or composite. For instance, it could be used to create conductive polymer blends or to modify the surface properties of a material. The development of such advanced materials often involves interdisciplinary research, combining principles of chemistry, materials science, and engineering. gatech.eduapmpolymers.commdpi.com

Tunability of this compound Properties for Material Design

The functional characteristics of materials derived from this compound and related N-alkylphthalimides are not fixed; they can be precisely adjusted for specific applications in materials science. This tunability is primarily achieved by strategic chemical modifications, either by altering the N-alkyl substituent on the phthalimide core or by incorporating the phthalimide moiety into larger macromolecular structures like polymers. These modifications allow for the systematic control over thermal, physical, and even optical properties, enabling the rational design of advanced materials.

One of the most direct methods for tuning material properties is by modifying the length, branching, and symmetry of the N-alkyl chain. Research on organic π-conjugated small molecules with bithiophene-phthalimide backbones demonstrates that the nature of the alkyl side chains significantly influences thermal and optical characteristics. rsc.org By varying the alkyl group, chemists can control the intermolecular forces and the efficiency of molecular packing in the solid state. For instance, studies show that branched alkyl chains can disrupt molecular packing, leading to lower melting points compared to their linear counterparts. rsc.org Conversely, a symmetrically branched chain, such as 1-ethylpropyl, was found to promote stronger intermolecular interactions, resulting in a dramatically higher melting temperature. rsc.org

This principle allows for the fine-tuning of a material's melting and crystallization temperatures for applications that require specific thermal processing windows. While the fundamental optical absorption profile is dictated by the molecule's π-conjugated backbone, the alkyl chain-induced changes in solid-state packing can influence the properties of thin films. rsc.org

Table 1: Effect of N-Alkyl Chain Variation on Phthalimide-Bithiophene Molecule Properties

Alkyl ChainChain TypeMelting Point (°C)Absorption Max (Solution, nm)Absorption Onset (Solution, nm)
1-ethylpropylSymmetrical Branched275425485
1-methylbutylBranched226425485
PentylLinear237425485
HexylLinear232425485
OctylLinear223425485
Data sourced from Payne et al., J. Mater. Chem. C, 2016. rsc.org

Another powerful strategy for tuning material properties involves incorporating phthalimide groups as pendent side chains on polymer backbones. This approach has been successfully used to modify the properties of high-performance polymers like polyamides. csic.esncl.res.in The introduction of bulky, pendent alkylphthalimide groups disrupts the regular packing of polymer chains and interferes with interchain hydrogen bonding. csic.es This disruption enhances the polymer's solubility in common organic solvents, a critical factor for improving processability for applications such as casting films or spinning fibers. csic.esncl.res.in

Furthermore, this modification can be achieved without significantly compromising the material's thermal stability. The inherent heat resistance of the phthalimide heteroring can counterbalance the potential loss in thermal properties that might otherwise occur from incorporating flexible aliphatic spacers. csic.es This allows for the development of materials that are both easily processable and maintain reasonably high glass-transition temperatures (Tg), which are crucial for applications requiring thermal resistance. csic.es The ability to functionalize these pendent groups further expands the possibilities for material design. csic.es

Supramolecular Chemistry and Self Assembly Phenomena Involving N Decylphthalimide

Host-Guest Recognition and Binding Properties

Host-guest chemistry is a central pillar of supramolecular chemistry, describing complexes where a host molecule encapsulates or binds a guest molecule or ion. wikipedia.org This process is driven by non-covalent interactions and is fundamental to molecular recognition. wikipedia.orgnumberanalytics.com The specificity of binding between host and guest is determined by their complementary shapes, sizes, and chemical functionalities. numberanalytics.com

While direct studies on N-decylphthalimide as a primary host or guest are not extensively detailed in the provided results, the phthalimide (B116566) moiety is a recognized component in supramolecular systems. For instance, the phthalimide group has been incorporated into larger host structures, such as those used in the synthesis of pretzelanes, a type of mechanically interlocked molecule. rsc.org In these systems, the phthalimide unit can participate in π-π stacking interactions, which are crucial for templating the formation of the final interlocked architecture. rsc.org

Construction of Supramolecular Assemblies and Architectures

Supramolecular assembly, or self-assembly, is the spontaneous organization of molecules into ordered structures through non-covalent interactions. supramolecularevans.comcsic.es This process is a cornerstone of nanotechnology, enabling the construction of complex materials from the bottom up. csic.es

The phthalimide functional group has been utilized as a building block in the creation of sophisticated supramolecular structures. For example, it has been part of redox-active esters used in the active template synthesis of rotaxanes. rsc.org In this method, a metal ion coordinates to the reactants, bringing them into proximity and facilitating the chemical reaction that forms the interlocked structure. rsc.org The phthalimide group plays a role in the electronic properties of the precursor molecules. rsc.org

The construction of supramolecular assemblies can lead to a variety of functional materials, including those with applications in electronics and drug delivery. nih.govosti.gov For instance, the self-assembly of n-type semiconductors can lead to materials with enhanced electron mobility. osti.gov The ability of molecules to form well-defined nano- to micrometer-scale structures is key to achieving these emergent properties. csic.es

Controlled Release Systems Based on Supramolecular Interactions

Controlled release systems are designed to deliver an active substance, such as a drug, at a predetermined rate and for a specific duration. iptsalipur.orgresearchgate.net Supramolecular chemistry offers powerful tools for the design of such systems by utilizing reversible non-covalent interactions to encapsulate and release guest molecules. thno.orgthno.org

The basic principle involves the formation of a host-guest complex between a carrier molecule (the host) and the active substance (the guest). The release of the guest can be triggered by a change in the environment, such as pH, temperature, or the presence of a competitive guest, which disrupts the host-guest interactions. thno.orgthno.org

Polymers are frequently used in controlled release formulations, forming matrices that encapsulate the drug. iptsalipur.orgresearchgate.net The release kinetics can be controlled by factors such as the diffusion of the drug through the polymer matrix and the degradation of the matrix itself. mdpi.com Supramolecular systems, such as micelles and polymer-gels, have been developed for controlled drug delivery. thno.org For example, pH-sensitive polymeric micelles can be designed to release their cargo in the slightly acidic environment of tumor tissues. thno.org While this compound itself is not highlighted as a primary component in these systems, the principles of host-guest chemistry involving similar aromatic and functional groups are central to their design.

Design and Functionality of Supramolecular Sensors

Supramolecular sensors are devices that utilize molecular recognition to detect the presence of specific analytes. nih.govnumberanalytics.com They typically consist of a receptor unit (the host) that selectively binds the target analyte (the guest) and a signaling unit (often a fluorophore) that produces a detectable change upon binding. nih.gov The reversible nature of non-covalent interactions makes supramolecular sensors highly responsive and often reusable. numberanalytics.comd-nb.info

The design of these sensors relies on creating a host with a binding cavity that is complementary in size, shape, and chemical properties to the analyte. numberanalytics.com The binding event then perturbs the electronic properties of the signaling unit, leading to a change in fluorescence, color, or an electrochemical signal. nih.govnumberanalytics.com

While there is no specific mention of this compound-based sensors in the provided results, the phthalimide moiety is a known chromophore and has been used in fluorescent systems. For example, the photodecomposition of a zinc phthalocyanine (B1677752) derivative leads to the formation of 3,6-decylphthalimide, indicating the photochemical activity of related structures. researchgate.net The principles of sensor design are well-established, with various systems developed for detecting ions, small molecules, and biomolecules. nih.govmdpi.com For instance, sensors for metal ions often incorporate chelating units that bind the ion and modulate the fluorescence of an attached dye. nih.gov

Interlocked Molecules and Macrocyclic Architectures Featuring Phthalimide Units

Mechanically interlocked molecules (MIMs), such as catenanes (consisting of two or more interlocked rings) and rotaxanes (a linear molecule threaded through a macrocycle), are a fascinating class of supramolecular structures. supramolecularevans.comnews-medical.netdavuniversity.org Their synthesis often relies on template-directed methods where non-covalent interactions are used to pre-organize the precursor components before the final covalent bonds are formed to create the interlocked structure. rsc.orgpsu.edu

The phthalimide group has been incorporated into the components used to synthesize these complex architectures. In one example, a pretzel-shaped molecule, or pretzelane, was synthesized using π-π stacking interactions between a phthalimide unit and an electron-rich aromatic system to template the interlocking of the molecular chains. rsc.org The efficiency of these templated syntheses is often significantly higher than statistical approaches where the components are simply mixed and reacted. davuniversity.org

The unique topology of MIMs gives rise to interesting properties and functions. davuniversity.org For example, the relative movement of the interlocked components can be controlled by external stimuli, forming the basis for molecular switches and machines. wikipedia.org The structural diversity of MIMs is vast, with researchers creating increasingly complex structures like multi-ring catenanes and rotaxanes with multiple threaded macrocycles. rsc.orgnews-medical.net

Future Research Directions and Challenges for N Decylphthalimide Studies

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of N-alkylphthalimides, often achieved through the Gabriel synthesis, faces challenges related to atom economy and the use of hazardous reagents. nih.govhdki.hr Future research must prioritize the development of greener, more efficient synthetic routes.

Key Research Thrusts:

Catalytic Systems: Transition-metal catalysis, particularly using palladium, has enabled direct carbonylative cyclization from commodity chemicals, improving atom economy by avoiding pre-formed anhydrides. smolecule.com However, the high cost and potential toxicity of palladium catalysts present scalability challenges. smolecule.com Future work should focus on catalysts based on more abundant and less toxic metals like iron or copper, or even metal-free catalytic systems.

Green Solvents and Conditions: Moving away from traditional organic solvents is crucial. Methodologies employing water, ionic liquids, or solvent-free conditions (e.g., ball milling) are promising avenues. hdki.hr Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption.

Alternative Reagent Strategies: The classic Gabriel synthesis often uses hydrazine (B178648) to deprotect the phthalimide (B116566), a reagent known for its toxicity. nih.gov Developing safer alternatives, such as ethylene (B1197577) diamine, or catalytic methods for the cleavage step is a critical area for improvement. hdki.hr A highly chemoselective method for cleaving N-arylphthalimides using non-toxic ammonium (B1175870) carbonate has been developed, which notably shows complete selectivity over N-alkylphthalimides, highlighting the potential for developing novel, selective deprotection strategies. acs.org

The table below compares traditional and emerging synthetic strategies for N-alkylphthalimides, highlighting the advantages sought in future methodologies.

MethodPrecursorsCatalyst/ReagentSolventsKey AdvantagesKey Challenges
Traditional Gabriel Synthesis Phthalimide, Alkyl HalideStrong Base (e.g., KH), HydrazineDMF, AcetonitrileWell-established, versatilePoor atom economy, hazardous reagents (hydrazine), harsh conditions
Palladium-Catalyzed Carbonylative Cyclization o-Halobenzoates, Amines, Carbon Monoxide (CO)Pd(OAc)₂, PPh₃Polar Aprotic (e.g., DMAc)High efficiency, good functional group tolerance, improved atom economyHigh cost of Pd catalyst, handling of toxic CO gas, scalability
Photoredox-Catalyzed Giese-Type Reactions N-Vinylphthalimides, Alkyl SilicatesPhotocatalyst (e.g., Ru(bpy)₃Cl₂)Organic SolventsMild reaction conditions, radical-based transformationsUse of specialized photocatalysts, scalability of photochemical setups
Mechanochemical Synthesis (Ball Milling) Phthalimide, Benzyl BromidesBase (e.g., K₂CO₃)Solvent-freeEnvironmentally friendly, reduced solvent waste, high efficiencySubstrate scope, heat management on a large scale

Integration of Advanced Characterization with Computational Modeling for Deeper Insights

A profound understanding of N-Decylphthalimide's properties relies on the synergy between empirical characterization and theoretical modeling. While techniques like FT-IR, NMR, and mass spectrometry are standard, integrating them with high-level computational methods can provide unprecedented insight into molecular structure, reactivity, and electronic properties.

Future Directions:

Quantum Chemical Calculations: Density Functional Theory (DFT) has proven invaluable for studying phthalimide derivatives. researchgate.netnih.gov Future studies should leverage DFT and ab initio methods like MP2 to predict and rationalize geometric parameters, vibrational frequencies (FT-IR), and NMR chemical shifts. nih.govacs.orgresearchgate.net This integration helps in assigning complex spectra and understanding how the decyl chain influences the electronic environment of the phthalimide core.

Predicting Reactivity and Electronic Behavior: Computational models can calculate key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netijabbr.com The HOMO-LUMO gap is critical for predicting the chemical reactivity, stability, and potential of this compound derivatives in organic electronic applications. ijabbr.com Molecular Electrostatic Potential (MEP) maps can further identify sites prone to electrophilic or nucleophilic attack, guiding synthetic modifications. researchgate.netijabbr.com

Simulating Intermolecular Interactions: For materials science applications, understanding how this compound molecules interact with each other and with other components in a mixture is crucial. Monte Carlo simulations can model the adsorption of phthalimide derivatives onto surfaces, which is relevant for applications like corrosion inhibition. nih.govacs.org These simulations, combined with experimental data, can elucidate the packing structures and interaction energies that govern bulk material properties.

Computational MethodPredicted PropertyExperimental CorrelationApplication Insight
Density Functional Theory (DFT) Optimized molecular geometry, Vibrational frequencies, NMR chemical shiftsX-ray Crystallography, FT-IR Spectroscopy, NMR SpectroscopyAccurate structural and spectral interpretation.
Time-Dependent DFT (TD-DFT) Electronic absorption wavelengths (UV-Vis spectra), Excitation energiesUV-Vis SpectroscopyUnderstanding electronic transitions, predicting color, and guiding the design of dyes. researchgate.net
Frontier Molecular Orbital (FMO) Theory HOMO-LUMO energy gap, Electron density distributionCyclic Voltammetry, UV-Vis SpectroscopyPredicting chemical reactivity, stability, and suitability for organic electronics. ijabbr.com
Monte Carlo Simulations Adsorption energy, Interaction configurations on surfacesGravimetric/Electrochemical measurementsElucidating mechanisms in applications like corrosion inhibition. nih.govacs.org

Rational Design of this compound Derivatives for Targeted Applications

The phthalimide scaffold is a "privileged structure" in medicinal chemistry and materials science. tandfonline.comnih.gov The long decyl chain of this compound offers a unique lipophilic handle that can be exploited. Rational design, guided by structure-activity relationship (SAR) studies, is key to developing new derivatives for specific purposes.

Design Strategies:

Bioactive Compounds: SAR studies have shown that for certain biological targets, such as α-glucosidase, a hydrophobic group at the nitrogen position is essential for potent activity. jst.go.jpscispace.comresearchgate.net Starting with the N-decyl scaffold, further modifications can be made to the phthalimide ring (e.g., halogenation) or the decyl chain (e.g., introducing functional groups) to optimize interactions with enzyme binding pockets. jst.go.jpresearchgate.net For instance, N-benzyl-substituted phthalimides have been systematically modified with various moieties to improve their affinity for cholinesterase and monoamine oxidase enzymes in the context of Alzheimer's disease. acs.org

Targeted Drug Delivery: The lipophilic nature of the decyl chain can be used to enhance membrane permeability or to anchor the molecule within lipid bilayers. Derivatives could be designed as part of prodrug strategies or as components of drug delivery systems.

Fine-Tuning Material Properties: In materials science, the decyl chain can influence solubility, melting point, and intermolecular packing. By systematically varying the alkyl chain length or introducing branching, properties like liquid crystallinity or charge transport in organic semiconductors can be fine-tuned. The introduction of planar moieties like phthalimide into dye molecules has been shown to improve properties like thermal migration resistance due to enhanced intermolecular interactions. researchgate.net

Exploration of Novel Functional Materials and Devices

The unique combination of a planar, electron-accepting phthalimide head and a flexible, insulating decyl tail makes this compound an attractive building block for various functional materials.

Potential Applications:

Organic Electronics: Phthalimides and related diimides are known for their electron-accepting properties and are used in organic electronics. uni-duesseldorf.deresearchgate.net The N-decyl group can enhance solubility in organic solvents, facilitating solution-based processing for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org Research could focus on synthesizing copolymers of this compound with electron-donating monomers to create materials for single-layer electronic devices.

Disperse Dyes: N-alkylphthalimides serve as precursors for azo disperse dyes. researchgate.net The alkyl group's hydrophobicity can influence the dye's affinity for synthetic fibers like polyester. The N-decyl group could impart specific properties related to solubility and color fastness. researchgate.net

Liquid Crystals: The rod-like shape of this compound suggests potential applications in liquid crystals. The rigid phthalimide core and the flexible decyl tail are characteristic features of calamitic (rod-shaped) liquid crystals. Research would involve synthesizing derivatives and studying their phase behavior.

Corrosion Inhibitors: Phthalimide derivatives containing heteroatoms (N, O) can act as effective corrosion inhibitors by adsorbing onto metal surfaces. nih.gov The long decyl chain could enhance this effect by forming a dense, hydrophobic protective layer.

Advancing Mechanistic Understanding in Chemical Biology

To rationally design this compound derivatives as therapeutic agents, a deep understanding of their mechanism of action at a molecular level is essential.

Areas for Investigation:

Enzyme Inhibition Kinetics: For derivatives showing promise as enzyme inhibitors (e.g., against α-glucosidase or cholinesterases), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). jst.go.jpacs.org

Molecular Docking and Dynamics: In silico molecular docking can predict the binding poses of this compound derivatives within the active sites of target proteins. ijabbr.comacs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ijabbr.com For example, docking studies of phthalimide derivatives with the PAK1 kinase have identified critical interactions responsible for their inhibitory activity. ijabbr.com Subsequent molecular dynamics simulations can explore the stability of these interactions over time.

Probing Cellular Pathways: Beyond direct enzyme inhibition, it is important to understand how these molecules affect cellular pathways. This could involve studying their influence on signaling cascades, protein-protein interactions (like the PD-1/PD-L1 pathway), or gene expression. semanticscholar.org The mechanism of action may involve the reaction of the phthalimide moiety or its substituents with nucleophilic sites on biological targets.

Site-Selective Reactions: The N-alkyl chain itself can be a target for biological or chemical reactions. Studies on the oxidation of N-alkylphthalimides catalyzed by manganese complexes have shown that reaction site-selectivity can be controlled, offering insights into how these molecules might be metabolized or functionalized in biological systems. tdx.cat

Addressing Scalability and Practical Implementation Challenges

The transition from a laboratory-scale synthesis to industrial production presents significant hurdles that must be addressed for any practical application of this compound.

Key Challenges:

Q & A

Q. How can researchers synthesize N-Decylphthalimide and confirm its structural identity?

Methodological Answer:

  • Synthesis : Use a nucleophilic substitution reaction between phthalic anhydride and decylamine under reflux conditions in a non-polar solvent (e.g., toluene). Optimize reaction time and temperature to maximize yield .
  • Characterization : Confirm purity via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Use 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to verify the phthalimide ring and decyl chain integration. Compare spectral data with literature values for known analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Avoid inhalation of dust or vapors using fume hoods. Wear nitrile gloves and protective eyewear to prevent skin/eye contact. Electrostatic discharge precautions are essential due to potential flammability .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in cool, ventilated areas. Regularly inspect containers for leaks or degradation .

Q. How should researchers analyze spectral data to resolve ambiguities in this compound characterization?

Methodological Answer:

  • Spectral Cross-Validation : Compare experimental 1H^1H-NMR peaks with computational predictions (e.g., density functional theory). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-reference IR spectra for carbonyl (C=O) stretching frequencies (expected range: 1700–1750 cm1^{-1}) .

Q. What environmental precautions are necessary when disposing of this compound waste?

Methodological Answer:

  • Waste Management : Neutralize residual compound with aqueous sodium bicarbonate before disposal. Avoid release into waterways; use approved chemical waste containers. Consult institutional guidelines for hazardous organic compound disposal protocols .

Advanced Research Questions

Q. How can researchers ensure reproducibility in this compound-based experiments?

Methodological Answer:

  • Documentation : Provide detailed reaction conditions (solvent purity, catalyst ratios, temperature gradients) in supplementary materials. Use standardized instruments (e.g., calibrated NMR spectrometers) and report batch-specific purity data .
  • Independent Verification : Collaborate with third-party labs to replicate synthesis and characterization. Share raw spectral data via open-access repositories .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Systematically review assay conditions (e.g., cell lines, concentrations, controls) to identify variables affecting results. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies .
  • Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 0.1–100 µM) to establish a robust dose-effect relationship. Include positive/negative controls (e.g., known enzyme inhibitors) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes in lipid metabolism). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to correlate structural features with observed bioactivity .

Q. What methodologies optimize this compound’s stability in long-term pharmacological studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and mass spectrometry. Formulate with stabilizers (e.g., antioxidants) if decomposition exceeds 5% .

Q. How to design experiments investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic profiling of treated cell lines to identify pathway perturbations. Validate key targets via CRISPR-Cas9 knockout or siRNA silencing .

Q. What statistical approaches address variability in this compound’s physicochemical property measurements?

Methodological Answer:

  • Robust Statistical Design : Use nested ANOVA to account for batch-to-batch variability. Apply principal component analysis (PCA) to isolate measurement error sources (e.g., instrument calibration, operator bias) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.